

Preliminary Toxicity Profile of Disuprazole: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Disuprazole	
Cat. No.:	B1219562	Get Quote

Disclaimer: As of October 2025, "**Disuprazole**" is not a recognized pharmaceutical agent in publicly available scientific literature or clinical trial databases. Therefore, this document serves as a representative template, illustrating the structure and content of a preliminary toxicity profile as requested. The data and experimental details provided herein are illustrative placeholders and should not be interpreted as factual information for any existing compound.

Introduction

Disuprazole is a novel investigational compound, hypothesized to be a proton pump inhibitor (PPI) based on its nomenclature. PPIs are a class of drugs that act by irreversibly blocking the H+/K+ ATPase in gastric parietal cells. This guide provides a preliminary overview of the non-clinical toxicity profile of **Disuprazole**, based on a standard battery of in vitro and in vivo toxicology studies.

Non-Clinical Toxicology

The non-clinical safety evaluation of **Disuprazole** was conducted in accordance with international regulatory guidelines. The program included assessments of acute and repeated-dose toxicity, genotoxicity, and safety pharmacology.

Acute Toxicity

Single-dose toxicity studies were performed in two mammalian species to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.



Table 1: Single-Dose Oral Acute Toxicity of **Disuprazole**

Species	Strain	Sex	Route of Administrat ion	LD₅₀ (mg/kg)	Clinical Signs Observed
Mouse	CD-1	M/F	Oral (gavage)	> 2000	Hypoactivity, piloerection at doses ≥ 1000 mg/kg
Rat	Sprague- Dawley	M/F	Oral (gavage)	> 2000	No significant clinical signs observed

Repeated-Dose Toxicity

Repeated-dose toxicity studies were conducted in rats and dogs for a duration of 28 days to evaluate the toxicological effects of **Disuprazole** following continuous administration.

Table 2: 28-Day Repeated-Dose Oral Toxicity of **Disuprazole**

Species	Dose Levels (mg/kg/day)	Key Findings	NOAEL (mg/kg/day)
Rat	0, 50, 200, 800	Increased liver weight and centrilobular hypertrophy at 800 mg/kg/day.	200
Dog	0, 25, 100, 400	Gastric mucosal hypertrophy at 400 mg/kg/day.	100

NOAEL: No-Observed-Adverse-Effect Level

Genotoxicity



A standard battery of in vitro and in vivo genotoxicity assays was performed to assess the mutagenic and clastogenic potential of **Disuprazole**.

Table 3: Genotoxicity Profile of Disuprazole

Assay	Test System	Concentration/Dos e Range	Result
Bacterial Reverse Mutation (Ames)	S. typhimurium & E. coli	10 - 5000 μ g/plate	Negative
In Vitro Chromosomal Aberration	Human Peripheral Blood Lymphocytes	50 - 1000 μg/mL	Negative
In Vivo Micronucleus Test	Mouse Bone Marrow	250, 500, 1000 mg/kg	Negative

Experimental Protocols 28-Day Repeated-Dose Oral Toxicity Study in Rats

- Test System: Sprague-Dawley rats (10/sex/group).
- Administration: Disuprazole was administered once daily via oral gavage for 28 consecutive days.
- Dose Groups: Vehicle control (0.5% carboxymethylcellulose), 50, 200, and 800 mg/kg/day.
- Observations: Clinical signs, body weight, food consumption, ophthalmology, hematology, clinical chemistry, urinalysis, organ weights, and histopathology were evaluated.
- Bioanalysis: Plasma concentrations of **Disuprazole** were determined on Day 1 and Day 28.

Bacterial Reverse Mutation Assay (Ames Test)

 Test Strains:Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2 uvrA.



- Method: The plate incorporation method was used, with and without metabolic activation (S9 mix from Aroclor 1254-induced rat liver).
- Concentrations: **Disuprazole** was tested at five concentrations ranging from 10 to 5000 μ g/plate .
- Evaluation Criteria: A positive response was defined as a dose-related increase in the number of revertant colonies to at least twice the vehicle control value.

Visualizations

Hypothesized Mechanism of Action

The following diagram illustrates the hypothesized mechanism of action for **Disuprazole** as a proton pump inhibitor.

Hypothesized Mechanism of **Disuprazole** Action

Experimental Workflow for In Vivo Micronucleus Assay

This diagram outlines the key steps in the in vivo micronucleus assay used to assess the genotoxic potential of **Disuprazole**.

In Vivo Micronucleus Assay Workflow

Conclusion

Based on this preliminary, illustrative dataset, **Disuprazole** demonstrates a low order of acute toxicity and is non-genotoxic. The primary target organs identified in repeated-dose studies are the liver in rats and the gastric mucosa in dogs, which are findings consistent with the exaggerated pharmacology of proton pump inhibitors. Further long-term toxicity and carcinogenicity studies would be required to fully characterize the safety profile of **Disuprazole**.

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